molecular formula C17H13Cl B3258405 2-(4-Chlorobenzyl)naphthalene CAS No. 3042-67-9

2-(4-Chlorobenzyl)naphthalene

Cat. No.: B3258405
CAS No.: 3042-67-9
M. Wt: 252.7 g/mol
InChI Key: CUDVCQAMBVDOAH-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)naphthalene: is an organic compound with the molecular formula C₁₇H₁₃Cl It consists of a naphthalene ring system substituted with a 4-chlorobenzyl group

Scientific Research Applications

Chemistry: 2-(4-Chlorobenzyl)naphthalene is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

Biology and Medicine:

Industry: In the materials science industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Directions

The future directions for research on “2-(4-Chlorobenzyl)naphthalene” could involve exploring its potential applications in various fields, such as medicine or materials science . Additionally, further studies could investigate its environmental impact and ways to mitigate any potential harm .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Chlorobenzyl)naphthalene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction might involve coupling 4-chlorobenzylboronic acid with 2-bromonaphthalene under mild conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Chlorobenzyl)naphthalene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its fully saturated analogs.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of fully saturated analogs

    Substitution: Formation of halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action for 2-(4-Chlorobenzyl)naphthalene in chemical reactions typically involves the interaction of its aromatic rings with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-rich naphthalene ring can attract electrophiles, leading to substitution at specific positions on the ring.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)naphthalene
  • 2-(4-Methylbenzyl)naphthalene
  • 2-(4-Bromobenzyl)naphthalene

Comparison: 2-(4-Chlorobenzyl)naphthalene is unique due to the presence of the 4-chlorobenzyl group, which can influence its reactivity and physical properties Compared to 1-(4-Chlorobenzyl)naphthalene, the position of the chlorobenzyl group on the naphthalene ring can lead to different reactivity patterns and applications

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl/c18-17-9-6-13(7-10-17)11-14-5-8-15-3-1-2-4-16(15)12-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVCQAMBVDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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